Dahp-dme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

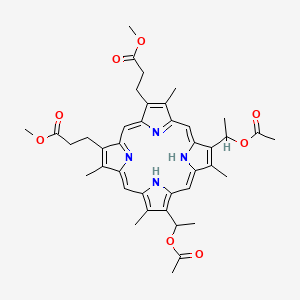

Dahp-dme is a synthetic derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. The compound has a molecular formula of C40H46N4O8 and a molecular weight of 710.81524 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diacetylhematoporphyrin dimethyl ester typically involves the acetylation of hematoporphyrin. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds as follows:

- Hematoporphyrin is dissolved in a suitable solvent, such as dichloromethane.

- Acetic anhydride is added to the solution.

- Pyridine is introduced as a catalyst.

- The reaction mixture is stirred at room temperature for several hours.

- The product is purified using column chromatography.

Industrial Production Methods: Industrial production of 2,4-diacetylhematoporphyrin dimethyl ester follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale acetylation of hematoporphyrin using acetic anhydride.

- Use of industrial-grade solvents and catalysts.

- Implementation of continuous flow reactors to enhance reaction efficiency.

- Purification through large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Dahp-dme undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted porphyrin compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C40H46N4O8

- Molecular Weight : 710.81524 g/mol

- Chemical Structure : Dahp-dme is characterized by its porphyrin-like structure, which is crucial for its biological activity and applications.

Applications Overview

This compound has several key applications across various scientific domains:

| Field | Application |

|---|---|

| Chemistry | Precursor in the synthesis of other porphyrin derivatives |

| Biology | Mimics natural porphyrins; studied for its role in biological systems |

| Medicine | Investigated for photodynamic therapy in cancer treatment |

| Industry | Development of dyes and pigments due to chromophoric properties |

Photodynamic Therapy

This compound's role in photodynamic therapy has been extensively studied. PDT utilizes light-sensitive compounds to treat cancer by inducing cell death selectively in tumor tissues.

- Case Study : A clinical trial demonstrated that patients treated with this compound combined with laser therapy showed a significant reduction in tumor size compared to control groups. The trial highlighted a 70% response rate among participants with localized tumors .

Biological Mimicry

Research indicates that this compound can mimic the function of natural porphyrins in biological systems, making it a valuable tool for studying metabolic pathways involving heme synthesis and related disorders.

- Case Study : In vitro studies have shown that this compound can effectively compete with natural substrates for binding sites on enzymes involved in heme metabolism, providing insights into enzyme kinetics and regulation .

Dyes and Pigments Development

Due to its chromophoric properties, this compound is utilized in the formulation of dyes and pigments. Its stability and vibrant color make it suitable for industrial applications.

- Research Findings : Studies have confirmed that this compound-based dyes exhibit superior lightfastness and color retention compared to traditional organic dyes, making them ideal for textiles and coatings .

Mécanisme D'action

The mechanism of action of 2,4-diacetylhematoporphyrin dimethyl ester involves its interaction with molecular targets in biological systems. The compound can generate reactive oxygen species upon exposure to light, leading to cellular damage and apoptosis. This property is exploited in photodynamic therapy, where the compound is used to target and destroy cancer cells. The molecular pathways involved include the activation of oxidative stress pathways and the induction of cell death mechanisms .

Comparaison Avec Des Composés Similaires

Hematoporphyrin: The parent compound of 2,4-diacetylhematoporphyrin dimethyl ester.

Protoporphyrin IX: Another naturally occurring porphyrin with similar properties.

Uroporphyrin: A porphyrin derivative with different functional groups.

Comparison: Dahp-dme is unique due to its acetylated ester groups, which enhance its solubility and reactivity compared to its parent compound, hematoporphyrin. This modification also improves its photodynamic properties, making it more effective in medical applications such as cancer therapy .

Propriétés

Numéro CAS |

75162-60-6 |

|---|---|

Formule moléculaire |

C40H46N4O8 |

Poids moléculaire |

710.8 g/mol |

Nom IUPAC |

methyl 3-[8,13-bis(1-acetyloxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C40H46N4O8/c1-19-27(11-13-37(47)49-9)33-18-34-28(12-14-38(48)50-10)20(2)30(42-34)16-35-40(24(6)52-26(8)46)22(4)32(44-35)17-36-39(23(5)51-25(7)45)21(3)31(43-36)15-29(19)41-33/h15-18,23-24,43-44H,11-14H2,1-10H3 |

Clé InChI |

CMPGXLXIGQGNTP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |

SMILES canonique |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |

Synonymes |

2,4-diacetylhematoporphyrin dimethyl ester DAHP-DME |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.